molecular formula C25H26FN2O4P B11390035 Diethyl {5-[(4-fluorobenzyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazol-4-yl}phosphonate

Diethyl {5-[(4-fluorobenzyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11390035
M. Wt: 468.5 g/mol
InChI Key: XJHBAPFSHSMRPT-UHFFFAOYSA-N
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Description

DIETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a phosphonate group, an oxazole ring, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic synthesisThe reaction conditions often involve the use of palladium catalysts and specific solvents to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of recyclable catalysts are often employed.

Chemical Reactions Analysis

Types of Reactions

DIETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

DIETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:

Mechanism of Action

The mechanism of action of DIETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-[(NAPHTHALEN-1-YL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to its specific combination of aromatic substituents and the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H26FN2O4P

Molecular Weight

468.5 g/mol

IUPAC Name

4-diethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-2-(naphthalen-1-ylmethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C25H26FN2O4P/c1-3-30-33(29,31-4-2)25-24(27-17-18-12-14-21(26)15-13-18)32-23(28-25)16-20-10-7-9-19-8-5-6-11-22(19)20/h5-15,27H,3-4,16-17H2,1-2H3

InChI Key

XJHBAPFSHSMRPT-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)CC2=CC=CC3=CC=CC=C32)NCC4=CC=C(C=C4)F)OCC

Origin of Product

United States

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